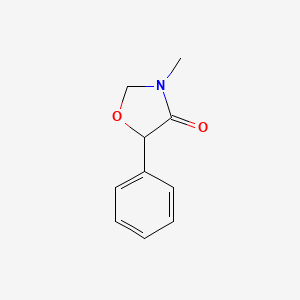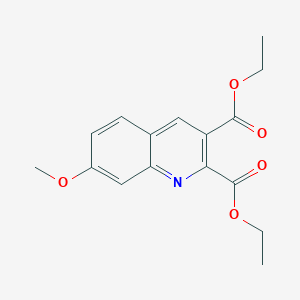![molecular formula C9H7NO3 B15207874 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde is a heterocyclic compound that features an oxazole ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
類似化合物との比較
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(5-12)13-7/h1-4,12H,5H2 |
InChIキー |
BLTQJQKPHNAWRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
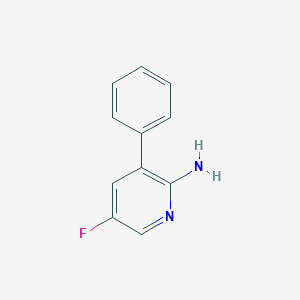
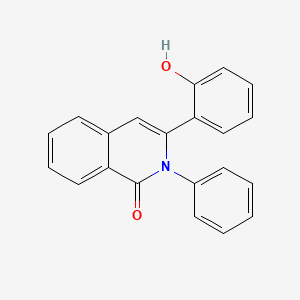
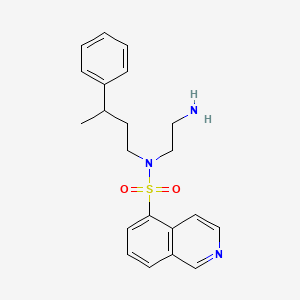


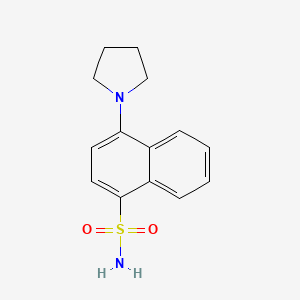
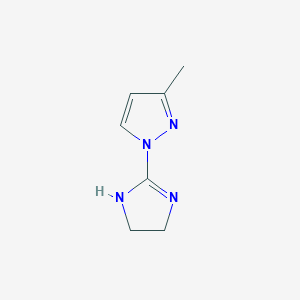
![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
